molecular formula C15H22ClNO5S2 B2437714 3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 1797639-96-3

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No. B2437714
CAS RN: 1797639-96-3
M. Wt: 395.91
InChI Key: ZCTOVZWQOYSDCD-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrolidine derivative that has been synthesized using various methods. Its unique chemical structure and properties make it a promising candidate for research in the fields of pharmacology and biochemistry.

Scientific Research Applications

Organic Synthesis and Catalysis

The compound is part of a class of substances used in organic synthesis and catalysis. For instance, tert-butylsulfonyl derivatives have been shown to be pivotal in the synthesis of complex organic molecules due to their reactive sulfonyl group. These compounds serve as intermediates in the preparation of pyrroles, pyrrolidines, and other nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals production. The tert-butylsulfonyl group often plays a role in protecting nitrogen or facilitating reactions through increased steric bulk or electron-withdrawing effects, enhancing the yields and selectivity of synthetic transformations (Gontcharov, Liu, & Sharpless, 1999).

properties

IUPAC Name

3-tert-butylsulfonyl-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO5S2/c1-15(2,3)23(18,19)12-7-8-17(10-12)24(20,21)14-9-11(16)5-6-13(14)22-4/h5-6,9,12H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOVZWQOYSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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